D-Seryl-L-serine

Peptide Conformation X-ray Crystallography Beta-Turn

D-Seryl-L-serine (CAS 656221-75-9) is a synthetic heterochiral dipeptide composed of D-serine at the N-terminus and L-serine at the C-terminus, with molecular formula C₆H₁₂N₂O₅ and monoisotopic mass 192.074615 Da. It is the diastereomer of the naturally occurring homochiral dipeptide L-seryl-L-serine (CAS 6620-95-7) and differs from it solely by the inversion of stereochemistry at the N-terminal α-carbon.

Molecular Formula C6H12N2O5
Molecular Weight 192.17 g/mol
CAS No. 656221-75-9
Cat. No. B12518649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Seryl-L-serine
CAS656221-75-9
Molecular FormulaC6H12N2O5
Molecular Weight192.17 g/mol
Structural Identifiers
SMILESC(C(C(=O)NC(CO)C(=O)O)N)O
InChIInChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13)/t3-,4+/m1/s1
InChIKeyXZKQVQKUZMAADP-DMTCNVIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Seryl-L-serine (CAS 656221-75-9): Heterochiral Dipeptide Identity and Physicochemical Baseline for Research Procurement


D-Seryl-L-serine (CAS 656221-75-9) is a synthetic heterochiral dipeptide composed of D-serine at the N-terminus and L-serine at the C-terminus, with molecular formula C₆H₁₂N₂O₅ and monoisotopic mass 192.074615 Da . It is the diastereomer of the naturally occurring homochiral dipeptide L-seryl-L-serine (CAS 6620-95-7) and differs from it solely by the inversion of stereochemistry at the N-terminal α-carbon . This single chiral center alteration produces a compound that is not recognized as a standard proteinogenic sequence yet serves as a valuable probe for stereochemical effects on peptide conformation, transport recognition, and enzymatic stability. Predicted physicochemical parameters include a LogP of -2.64, topological polar surface area of 133 Ų, and 5 freely rotating bonds . The compound is primarily supplied as a research-grade synthetic peptide for biochemical and analytical method development applications.

Why L-Seryl-L-serine Cannot Substitute for D-Seryl-L-serine in Stereochemically Sensitive Research Applications


D-Seryl-L-serine and its homochiral analog L-seryl-L-serine share identical molecular formula, mass, and elemental composition, yet their stereochemical difference at a single α-carbon fundamentally alters their three-dimensional conformation . X-ray crystallographic studies on protected model dipeptides demonstrate that heterochiral D-Ser-containing sequences adopt distinctly different turn conformations (βII) compared to their homochiral L-Ser counterparts (βI), a difference that propagates to hydrogen-bonding patterns and side-chain rotamer distributions [1]. Furthermore, the peptide transporter PEPT1 (SLC15A1), the primary intestinal and renal dipeptide uptake mechanism, is stereospecific and exhibits differential affinity for peptides containing D-amino acid residues compared to all-L peptides [2]. In mass spectrometry-based analytical workflows, D-Ser-containing peptides produce fragmentation patterns under radical-directed dissociation that are quantitatively distinguishable from their all-L epimers, enabling chiral discrimination that would be impossible with the homochiral analog alone [3]. These orthogonal differences mean that L-seryl-L-serine cannot serve as a functional or analytical surrogate for D-Seryl-L-serine in experiments where chiral conformation, transport recognition, or epimer-specific detection is under investigation.

Quantitative Differentiation Evidence for D-Seryl-L-serine vs. Closest Analogs: Conformation, Stability, Transport, and Detection


Heterochiral vs. Homochiral Dipeptide Backbone Conformation: βII vs. βI Turn Preference in Serine-Containing Model Dipeptides

X-ray crystallographic analysis of protected model dipeptides reveals that the heterochiral sequence tBuCO-L-Pro-D-Ser-NHMe (analogous to the D-Ser–L-Ser stereochemical relationship) adopts a βII turn conformation, while its homochiral counterpart tBuCO-L-Pro-L-Ser-NHMe folds into a βI turn [1]. This conformational divergence is accompanied by retention of a specific intra-residue Ser NH→Oγ hydrogen bond in both diastereomers, but the overall backbone ϕ/ψ dihedral angles differ systematically between heterochiral and homochiral pairings [1]. The conformational difference is not subtle: βI and βII turns are fundamentally distinct structural motifs that present side chains in different spatial orientations, directly impacting molecular recognition. Similar conformational partitioning between heterochiral and homochiral serine dipeptides was confirmed in solution by NMR and IR spectroscopy across five model dipeptides, including L-Pro-D-Ser and L-Pro-L-Ser [2].

Peptide Conformation X-ray Crystallography Beta-Turn Chirality Structural Biology

Chiral Discrimination of D-Serine-Containing Peptide Epimers by Radical-Directed Dissociation (RDD) vs. Collision-Induced Dissociation (CID) Mass Spectrometry

Radical-directed dissociation (RDD) mass spectrometry enables quantitative chiral discrimination of peptides containing a single D-serine residue from their all-L epimers, a differentiation that collision-induced dissociation (CID) frequently fails to achieve [1]. Across eight biologically relevant peptides examined (including D-Ser-containing sequences), RDD provided significantly better chiral discrimination than CID for all but one peptide [1]. The method exploits differential radical migration pathways that are sensitive to α-carbon stereochemistry: for serine-containing peptides, the side chain can undergo a characteristic 30 Da neutral loss via RDD that differs in abundance between D-Ser and L-Ser epimers [2]. Quantitation of epimeric mixtures by RDD is achievable, enabling detection and relative quantification of D-Ser–containing peptide epimers in complex samples [1]. In contrast, the all-L homochiral dipeptide L-Ser-L-Ser generates a different RDD fragmentation signature, making the D-Ser–L-Ser epimer analytically distinguishable despite identical mass.

Mass Spectrometry Chiral Discrimination Peptide Epimers Radical-Directed Dissociation Analytical Chemistry

Predicted Thermodynamic Stability Difference Between Homochiral and Heterochiral Serine-Containing Dipeptides from Computational Free Energy Calculations

Thermodynamic integration calculations using the GROMOS 53A6 force field in explicit water at 300 K predict that homochiral dipeptides bearing small polar side chains in the vicinity of the peptide backbone—including Ala-Ser (AS) and Ala-Asp (AD)—are more stable than their heterochiral counterparts by fractions of a kJ/mol [1]. By class-level extrapolation, the homochiral L-Ser–L-Ser dipeptide is predicted to be marginally thermodynamically favored over the heterochiral D-Ser–L-Ser diastereomer, consistent with the computational trend for small polar side-chain dipeptides [1]. The study also demonstrated excellent agreement between calculated and experimentally determined relative stabilities for the diastereomers of Ala-Ala and for all-L Ac-GLSFA versus its diastereomer containing D-serine in the central position, validating the computational methodology for serine-containing peptide epimers [1]. Importantly, entropic contributions were found to be significant in determining relative chiral stability, meaning the free energy difference is temperature-dependent [1].

Computational Chemistry Dipeptide Stability Thermodynamic Integration Chirality Molecular Dynamics

Differential Recognition by Peptide Transporter PEPT1 (SLC15A1): Stereospecificity for L-Enantiomer vs. D-Enantiomer-Containing Dipeptides

The human intestinal oligopeptide transporter PEPT1 (SLC15A1), the major route for dipeptide and tripeptide absorption, is stereospecific: L-amino acid residues are favored over D-amino acid residues for both binding and transport [1][2]. PEPT1 pharmacophore models confirm that while peptides containing D-amino acids can still be transported, their affinity is reduced relative to all-L counterparts, and only amide bonds in the trans configuration are recognized [1]. This stereochemical preference has direct implications for D-Seryl-L-serine: its N-terminal D-Ser residue is expected to reduce PEPT1-mediated transport efficiency compared to the all-L L-Ser–L-Ser dipeptide. The degree of affinity reduction is sequence- and position-dependent, but the presence of even a single D-residue systematically alters transporter interaction kinetics [2]. This makes D-Seryl-L-serine a relevant probe compound for investigating stereochemical determinants of peptide transporter recognition, distinct from its all-L analog.

Peptide Transport PEPT1 SLC15A1 Stereospecificity Intestinal Absorption

Predicted Physicochemical Property Differentiation: D-Seryl-L-serine vs. L-Seryl-L-serine LogD and Chromatographic Behavior

Although D-Seryl-L-serine and L-Seryl-L-serine share identical molecular formula (C₆H₁₂N₂O₅), molecular weight (192.17 g/mol), and monoisotopic mass (192.0746 Da), their diastereomeric relationship produces differences in chromatographic retention on chiral stationary phases that enable analytical separation . While ACD/Labs predicted LogP (-2.64), LogD at pH 5.5 (-4.91), and LogD at pH 7.4 (-5.13) are computationally identical for both diastereomers due to the limitations of 2D descriptor-based prediction algorithms that do not capture stereochemical effects , experimental reversed-phase HPLC retention times on achiral columns may show subtle differences due to diastereomer-specific solvation and conformational preferences [1]. On chiral stationary phases employing zwitterionic ion exchanger or crown ether selectors, baseline separation of D-amino acid-containing peptide epimers from their all-L counterparts has been demonstrated for related serine-containing peptides [1]. For procurement purposes, the diastereomeric purity of D-Seryl-L-serine relative to L-Seryl-L-serine contamination is a critical quality attribute that must be verified by a chirally selective analytical method, not by achiral HPLC alone.

Physicochemical Properties LogD HPLC Peptide Purification Quality Control

Validated Research and Industrial Application Scenarios for D-Seryl-L-serine Based on Quantitative Differentiation Evidence


Epimeric Reference Standard for Chiral LC-MS/MS Method Development and Validation in D-Amino Acid-Containing Peptide Analysis

D-Seryl-L-serine serves as a structurally defined epimeric reference compound for developing and validating chirally selective LC-MS/MS methods. As demonstrated by Tao et al. (2012), radical-directed dissociation (RDD) enables quantitative discrimination of D-Ser-containing peptides from their all-L epimers . Analytical laboratories can use D-Seryl-L-serine as a positive control to establish RDD or CID fragmentation signatures specific to the D-Ser–L-Ser epimer, then apply these signatures to detect and quantify D-amino acid-containing peptides in biological samples. The compound's well-defined stereochemistry makes it suitable for evaluating chiral stationary phase performance, optimizing mobile phase conditions for diastereomer resolution, and establishing limits of detection for epimeric impurities in synthetic peptide batches. This application is directly supported by the chromatographic separation methods described for serine-containing peptide epimers using zwitterionic ion exchanger chiral phases .

Conformational Probe for β-Turn Structural Biology: Heterochiral Dipeptide as a βII-Turn-Inducing Scaffold

X-ray crystallographic evidence from Aubry, Ghermani, and Marraud (1984) established that heterochiral Pro-D-Ser sequences adopt βII turn conformations in the solid state, while homochiral Pro-L-Ser sequences adopt βI turns . D-Seryl-L-serine, as the simplest heterochiral Ser-Ser dipeptide, provides a minimalist model system for investigating how a single D-residue alters backbone conformational preferences in aqueous solution. Structural biologists and peptide chemists can employ this compound in NMR and circular dichroism studies to calibrate spectroscopic signatures of βII vs. βI turns, to test computational folding predictions, and to serve as a building block for designing βII-turn peptidomimetics. The conserved Ser Cα–Cβ rotamer III (χ¹ ≅ 60°) and intra-residue NH→Oγ hydrogen bond present in both diastereomers provide a controlled baseline for isolating the effect of backbone chirality on turn geometry .

Stereochemical Probe for Peptide Transporter PEPT1 Structure-Activity Relationship (SAR) Studies

The established stereospecificity of PEPT1—with higher affinity for L-enantiomers over D-enantiomer-containing peptides —positions D-Seryl-L-serine as a minimal perturbation probe for investigating the stereochemical tolerance of dipeptide recognition by this therapeutically important transporter. By comparing PEPT1-mediated uptake kinetics of D-Seryl-L-serine against L-Seryl-L-serine in Caco-2 cell monolayers or PEPT1-transfected cell lines, researchers can quantify the energetic cost of a single N-terminal D-residue in a polar, uncharged dipeptide context. This information is directly applicable to the rational design of orally bioavailable peptide prodrugs, where incorporation of D-amino acids may be desirable for metabolic stability but must be balanced against potential loss of PEPT1-mediated absorption. The compound's small size and simple side-chain composition minimize confounding factors from hydrophobicity or charge variations that complicate interpretation in larger or more chemically diverse peptide substrates.

Quality Control Reference Material for Diastereomeric Purity Assessment in Synthetic Heterochiral Peptide Production

In synthetic peptide manufacturing, epimerization at serine residues during solid-phase peptide synthesis (SPPS) is a known side reaction, particularly during coupling and deprotection steps. D-Seryl-L-serine, as a defined heterochiral dipeptide standard, enables analytical development and quality control laboratories to establish chirally selective HPLC or CE methods for detecting and quantifying D-Ser–L-Ser epimer formation or L-Ser–L-Ser contamination in synthetic peptide batches. The 2D-predicted LogD values are identical for both diastereomers, confirming that achiral reversed-phase HPLC alone is insufficient for diastereomeric purity determination; a chirally selective method must be employed . This compound can be used to spike peptide samples for recovery studies, to establish system suitability criteria for chiral separations, and to validate that purification processes adequately remove epimeric impurities. This application leverages the compound's well-defined stereochemistry and the documented capacity of zwitterionic chiral stationary phases to resolve serine-containing peptide epimers .

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